ABT-724

Descripción general

Descripción

A-369724 es un compuesto químico conocido por sus posibles aplicaciones en diversos campos científicos. Es una forma de sal trihidrocloruro de un compuesto que se ha estudiado por sus propiedades biológicas y químicas. El compuesto es reconocido por su estructura única y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de A-369724 implica varios pasos sintéticos. Un método común incluye la reacción de N-(3-cloro-5-(trifluorometil)fenil)-3-((6-(4-hidroxipiperidin-1-il)imidazo[1,2-b]piridazin-3-il)etinil)-2-metilbenzamida con reactivos apropiados bajo condiciones controladas . Las condiciones de reacción suelen implicar temperaturas específicas, disolventes y catalizadores para asegurar que se obtiene el producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de A-369724 puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para garantizar que el compuesto cumple con los estándares necesarios para sus aplicaciones previstas.

Análisis De Reacciones Químicas

Tipos de reacciones: A-369724 sufre diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para aplicaciones específicas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para oxidar A-369724.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir grupos funcionales específicos dentro del compuesto.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes para introducir nuevos grupos funcionales en el compuesto.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Animal Studies

Studies conducted on conscious rats have demonstrated that ABT-724 effectively facilitates penile erection when administered subcutaneously (s.c.). The dose-dependent response indicates that the compound can significantly increase intracavernosal pressure, a key factor in achieving and maintaining an erection . Notably, the proerectile effects of this compound are enhanced when combined with sildenafil, a well-known phosphodiesterase type 5 inhibitor .

Table 1: Summary of Animal Study Findings on this compound

Clinical Implications

The favorable side-effect profile of this compound suggests its potential as a treatment option for patients with erectile dysfunction who may not respond well to traditional therapies. Unlike some existing treatments that may cause nausea or other gastrointestinal issues, this compound appears to have minimal adverse effects .

Broader Pharmacological Applications

Beyond its use in ED, this compound has been investigated for its potential role in treating conditions linked to dopaminergic dysfunctions, such as schizophrenia. The D4 receptor has been implicated in cognitive processes and emotional regulation, suggesting that compounds like this compound could contribute to therapeutic strategies aimed at alleviating cognitive deficits associated with psychiatric disorders .

Case Study Overview

A notable study highlighted the effectiveness of this compound in inducing penile erections in rat models without significant side effects, paving the way for future human clinical trials . Although further research is necessary to establish safety and efficacy in human subjects, preliminary findings are encouraging.

Table 2: Overview of Case Studies Related to this compound

Mecanismo De Acción

El mecanismo de acción de A-369724 implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y dando lugar a los efectos biológicos deseados. Las vías y dianas exactas pueden variar en función de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

A-369724 se puede comparar con otros compuestos similares en función de su estructura y propiedades. Algunos compuestos similares incluyen:

ABT-724: Otra sal trihidrocloruro con actividades biológicas similares.

A-769: Un compuesto relacionado con propiedades químicas comparables.

Sus distintas propiedades químicas y biológicas lo convierten en un compuesto valioso para la investigación y el desarrollo .

Actividad Biológica

ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

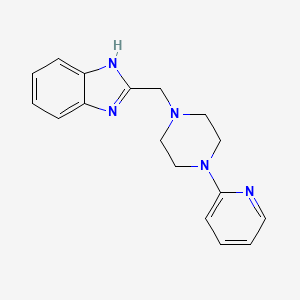

- Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

- CAS Number : 587870-77-7

- Molecular Weight : 320.83 g/mol

- Purity : ≥99% .

This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.

Table 1: Receptor Activity of this compound

| Receptor Type | EC50 (nM) | Efficacy (%) | Agonist Activity |

|---|---|---|---|

| D4 | 12.4 | 61 | Yes |

| D1 | >10,000 | - | No |

| D2 | >10,000 | - | No |

| D3 | >10,000 | - | No |

| D5 | >10,000 | - | No |

Erectile Function Studies

Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .

Case Study: Dose-Response Analysis

In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:

- Erection Incidence :

- Control Group: 23%

- This compound Group: 77%

The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .

Table 2: Erection Incidence by Treatment Group

| Treatment Group | Erection Incidence (%) | Latency (minutes) |

|---|---|---|

| Control | 23 | N/A |

| This compound (0.03 μmol/kg) | 77 | 18.7 |

Interaction with Other Compounds

This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .

Table 3: Effects of Combined Treatment

| Treatment | Erection Incidence (%) |

|---|---|

| This compound alone | 77 |

| Sildenafil alone | N/A |

| This compound + Sildenafil | Significantly increased |

Side Effects Profile

One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .

Propiedades

IUPAC Name |

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJGTNLZNXQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025592 | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70006-24-5 | |

| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.